

# A Comparative Guide to HLX22 and Other HER2-Targeting Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HL22      |           |
| Cat. No.:            | B15548792 | Get Quote |

This guide provides a detailed comparison of HLX22, a novel HER2-targeting monoclonal antibody, with other established HER2-targeting antibodies, primarily trastuzumab and pertuzumab. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of HER2-targeted therapies. This document summarizes key preclinical and clinical findings, presents comparative data in a structured format, and outlines typical experimental methodologies used to evaluate these antibodies.

# **Introduction to HER2-Targeting Antibodies**

The human epidermal growth factor receptor 2 (HER2) is a key driver in several cancers, most notably in a subset of breast and gastric cancers. Its overexpression is associated with aggressive disease and poor prognosis. Monoclonal antibodies that target HER2 have revolutionized the treatment of these malignancies. Trastuzumab and pertuzumab are cornerstone therapies, and newer agents like HLX22 are emerging with distinct mechanisms of action.

HLX22 is an innovative anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV of HER2 at a site different from that of trastuzumab.[1][2][3] This unique binding characteristic allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers on the tumor cell surface.[1][2][3]

Trastuzumab also binds to subdomain IV of the HER2 extracellular domain.[4] Its mechanisms of action include the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4]



Pertuzumab targets the extracellular dimerization domain (subdomain II) of HER2.[5][6][7] By sterically blocking this domain, pertuzumab inhibits the heterodimerization of HER2 with other HER family members, a critical step in signaling activation.[5][6][7]

# **Mechanism of Action and Binding Epitopes**

The distinct binding sites of these antibodies on the HER2 receptor are fundamental to their unique and, in some cases, synergistic anti-tumor activities.

- HLX22: Binds to a non-overlapping epitope on subdomain IV of HER2, allowing for dual blockade in combination with trastuzumab.[1][4] This simultaneous binding has been shown to promote the internalization and subsequent degradation of HER2 dimers.[8]
- Trastuzumab: Attaches to a different region within subdomain IV of HER2.[4]
- Pertuzumab: Binds to subdomain II, the dimerization arm of HER2, effectively preventing it from pairing with other HER family receptors.

# Binding Sites of HER2-Targeting Antibodies HER2 Extracellular Domain Subdomain II (Dimerization Domain) Binds to a distinct epitope from Trastuzumab HLX22

Click to download full resolution via product page



Binding sites of HLX22, Trastuzumab, and Pertuzumab on the HER2 receptor.

# **Comparative Performance Data**

The following tables summarize available quantitative data for HLX22, trastuzumab, and pertuzumab. It is important to note that direct head-to-head preclinical studies comparing all three antibodies under identical conditions are limited.

**Table 1: Binding Affinity to HER2** 

| Antibody    | Target Domain | Dissociation<br>Constant (KD) | Method                            | Reference(s) |
|-------------|---------------|-------------------------------|-----------------------------------|--------------|
| HLX22       | Subdomain IV  | Not explicitly reported       | -                                 | [4]          |
| Trastuzumab | Subdomain IV  | ~0.52 - 5 nM                  | Cell-based<br>assay, Octet<br>QKe | [9][10]      |
| Pertuzumab  | Subdomain II  | ~0.77 - 26.6 nM               | Octet QKe,<br>Computational       | [5][10]      |

Note: KD values can vary depending on the experimental method and conditions.

# **Table 2: In Vitro Cell Proliferation Inhibition (IC50)**



| Antibody                     | Cell Line       | IC50                                                                                                                                            | Reference(s) |
|------------------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| HLX22                        | NCI-N87, BT-474 | Data presented as isobolograms in combination with HLX02 (Trastuzumab biosimilar), showing synergy. IC50 for HLX22 alone not explicitly stated. | [4]          |
| Trastuzumab                  | SK-BR-3         | ~0.033 nM                                                                                                                                       | [11]         |
| Gastric Cancer Cell<br>Lines | ~0.5 - 1 μM     | [12]                                                                                                                                            |              |
| Pertuzumab                   | SK-BR-3         | ~0.087 nM                                                                                                                                       | [11]         |

Note: IC50 values are highly dependent on the cell line and assay conditions.

# **Preclinical and Clinical Efficacy of HLX22**

Preclinical studies have demonstrated that the combination of HLX22 with a trastuzumab biosimilar (HLX02) leads to enhanced internalization of HER2 dimers and synergistic anti-tumor effects in gastric cancer cell lines and xenograft models.[4] Furthermore, HLX22 has been shown to have comparable ADCC activity to the trastuzumab biosimilar.[4]

Clinically, a phase 1 trial of HLX22 in patients with advanced solid tumors overexpressing HER2 showed that the antibody was well-tolerated.[13] Phase 2 trials combining HLX22 with trastuzumab and chemotherapy in patients with HER2-positive gastric or gastroesophageal junction cancer have shown significant improvements in survival rates and anti-tumor efficacy. [14] Ongoing phase 2 and 3 trials are further evaluating HLX22 in combination with other agents, including trastuzumab deruxtecan (T-DXd), in both HER2-low and HER2-positive breast and gastric cancers.[8][14]

# **Experimental Methodologies**



This section provides an overview of the detailed protocols for key experiments used to characterize and compare HER2-targeting antibodies.

# Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to recruit immune effector cells (like Natural Killer cells) to lyse target tumor cells. A common method is the chromium-51 (51Cr) release assay.[15][16][17]

Protocol: Chromium-51 Release ADCC Assay[15][17]

- Target Cell Preparation:
  - Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) to 70-80% confluency.
  - Harvest and wash the cells with culture medium.
  - Label the target cells by incubating with 51Cr-sodium chromate for 1-2 hours at 37°C.
  - Wash the labeled cells multiple times to remove unincorporated 51Cr.
  - Resuspend the cells to a final concentration of 1 x 105 cells/mL.
- Effector Cell Preparation:
  - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - To enrich for NK cells, PBMCs can be further processed using NK cell isolation kits.
  - Wash and resuspend effector cells to the desired concentration.
- ADCC Reaction:
  - In a 96-well U-bottom plate, add 50 μL of labeled target cells (5,000 cells/well).



- Add 50 μL of the HER2-targeting antibody (e.g., HLX22, trastuzumab) at various concentrations.
- Add 50 μL of effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
- Include control wells:
  - Spontaneous release: Target cells + medium only.
  - Maximum release: Target cells + detergent (e.g., Triton X-100).
  - Effector cell control: Effector cells + target cells without antibody.
- Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Measurement of 51Cr Release:
  - Centrifuge the plate.
  - Transfer an aliquot of the supernatant from each well to a gamma counter.
  - Measure the radioactivity (counts per minute, CPM).
- Data Analysis:
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100





Click to download full resolution via product page

A typical workflow for an ADCC assay.



# **Antibody Internalization Assay**

This assay quantifies the extent to which a HER2-targeting antibody is internalized by cancer cells upon binding to the receptor. Flow cytometry is a common method for this analysis.

Protocol: Flow Cytometry-Based Antibody Internalization Assay

- Cell Preparation:
  - Seed HER2-positive cells (e.g., NCI-N87, SK-BR-3) in a 6-well plate and grow to 80-90% confluency.
- Antibody Labeling (Optional but Recommended):
  - Label the HER2-targeting antibody with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
- Internalization:
  - Incubate the cells with the fluorescently labeled antibody (e.g., 10 μg/mL) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization.
  - As a control for surface binding only, incubate a set of cells with the antibody at 4°C for the longest time point.
- Quenching of Surface Fluorescence:
  - After incubation, wash the cells with ice-cold PBS.
  - To distinguish between surface-bound and internalized antibody, quench the fluorescence of the surface-bound antibody by adding a quenching agent (e.g., trypan blue or an antifluorophore antibody) for a short period on ice.
- Cell Harvesting and Staining:
  - Detach the cells using a non-enzymatic cell dissociation solution.
  - Wash the cells with ice-cold FACS buffer (PBS with 1% BSA).



- If the primary antibody was not labeled, perform secondary staining with a fluorescently labeled anti-human IgG antibody.
- Resuspend the cells in FACS buffer.
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - The mean fluorescence intensity (MFI) of the cells at 37°C (after quenching) represents the internalized antibody. The MFI of the cells at 4°C represents the total surface-bound antibody.
- Data Analysis:
  - $\circ$  Calculate the percentage of internalization at each time point: % Internalization = (MFI of 37°C sample / MFI of 4°C sample) x 100

# **HER2 Signaling Pathway**

The binding of these antibodies to HER2 ultimately aims to disrupt its downstream signaling cascades, which are crucial for tumor cell proliferation, survival, and migration. The two major pathways activated by HER2 are the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway.





Click to download full resolution via product page



Simplified diagram of the HER2 signaling pathway and points of intervention for different antibodies.

# Conclusion

HLX22 represents a promising next-generation HER2-targeting antibody with a distinct mechanism of action that complements existing therapies like trastuzumab. Its ability to bind to a unique epitope on HER2 subdomain IV and enhance receptor internalization offers a potential strategy to overcome resistance and improve patient outcomes. The synergistic effects observed when combined with trastuzumab in preclinical and early clinical studies are encouraging. Further research, particularly direct comparative studies with established HER2-targeting agents and the publication of detailed quantitative data, will be crucial in fully defining the therapeutic potential of HLX22 in the treatment of HER2-driven cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Henlius Receives Orphan-Drug Designation for HLX22 (anti-HER2 mAb) for Gastric Cancer | Insights & Resources | Goodwin [goodwinlaw.com]
- 2. onclive.com [onclive.com]
- 3. henlius.com [henlius.com]
- 4. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Combination efficacy of pertuzumab and trastuzumab for trastuzumab emtansine-resistant cells exhibiting attenuated lysosomal trafficking or efflux pumps upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. henlius.com [henlius.com]



- 9. Trastuzumab PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay
   | Springer Nature Experiments [experiments.springernature.com]
- 17. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to HLX22 and Other HER2-Targeting Antibodies for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-vs-other-her2-targeting-antibodies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com